5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound that features a pyrimidinone core with various substituents, including an imidazole ring and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the pyrimidinone core. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like N-heterocyclic carbenes (NHCs) to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions with halides.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the carbonyl group can produce the corresponding alcohol.
Scientific Research Applications
5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine moiety can interact with receptor proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethyl-N-(3-methyl-5-nitroimidazol-4-yl)pyrimidin-2-amine
- 3,5-dimethyl-1H-pyrazole
- 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
5,6-dimethyl-3-{2-[4-(1-methyl-1H-imidazol-5-yl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one is unique due to its combination of a pyrimidinone core with both an imidazole and a piperidine moiety. This structural arrangement provides a distinct set of chemical and biological properties that are not commonly found in other similar compounds .
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[4-(3-methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-12-13(2)19-11-22(17(12)24)9-16(23)21-6-4-14(5-7-21)15-8-18-10-20(15)3/h8,10-11,14H,4-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMWRNEUNJUBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(CC2)C3=CN=CN3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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